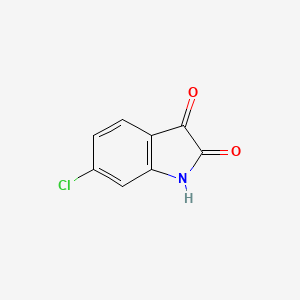

6-Chloroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLBLSGEPQBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287009 | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-92-0 | |

| Record name | 6341-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroisatin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloroisatin (CAS No: 6341-92-0), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound, also known as 6-chloroindole-2,3-dione, is a chlorinated derivative of isatin.[1][2] The presence of the electron-withdrawing chlorine atom at the 6-position of the indole ring significantly influences its chemical reactivity and biological activity.[3]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6341-92-0 | [1][4][5][6][7] |

| Molecular Formula | C₈H₄ClNO₂ | [4][5][6][7] |

| Molecular Weight | 181.58 g/mol | [4][5][6][7] |

| Appearance | Light yellow to brown crystalline powder | [1][6] |

| Melting Point | 262 °C (decomposes) | [1][4][5][6] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Purity | ≥ 98% (by GC) is commercially available | [6] |

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 3,3-dibromo-6-chloro-1,3-dihydro-indol-2-one. This method provides a good yield of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis method.[5]

Step 1: Preparation of the reaction mixture

-

Suspend 21.34 g (59.7 mmol) of 3,3-dibromo-6-chloro-1,3-dihydro-indol-2-one in a 4:1 (v/v) mixture of methanol and water (172 mL of methanol and 43 mL of water) in a round-bottom flask equipped with a reflux condenser.

Step 2: Refluxing the reaction

-

Heat the suspension to reflux with constant stirring.

-

Maintain the reflux for 19 hours.

Step 3: Isolation and purification of the product

-

After 19 hours, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the resulting red solid using a Buchner funnel.

-

Wash the solid with cold methanol to remove any remaining impurities.

-

Dry the purified 6-chloroindole-2,3-dione to obtain the final product (yields of up to 88% have been reported).[5]

Step 4: Characterization

-

The structure of the synthesized this compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.[5] The expected mass spectrometry analysis (API-ES+) would show m/z 182/184 [M+H]+, which is characteristic of a compound containing one chlorine atom.[5]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to its versatile reactivity.[3][6] The isatin core allows for a variety of chemical transformations, including N-functionalization, and condensation reactions at the C3-carbonyl group.[3][6]

Key Reactions of this compound

-

Schiff Base Formation: The carbonyl group at the C3 position readily reacts with primary amines to form Schiff bases. This reaction is fundamental to the synthesis of a wide range of biologically active molecules.

-

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation, allowing for the introduction of various substituents to modulate the compound's properties.

-

Ring-Opening Reactions: Under certain conditions, the isatin ring can be opened, providing access to other classes of heterocyclic compounds.

Applications in Drug Discovery

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, and this compound is no exception. It serves as a key intermediate in the synthesis of compounds with a broad spectrum of biological activities.

-

Antimicrobial Agents: this compound and its derivatives have shown potent activity against various bacterial strains.[3][4] The mechanism of action for its antibacterial properties involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[3]

-

Anticancer Agents: Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents.[6] It has been investigated as a potential apoptosis inducer in non-small cell lung cancer cells.[5]

-

Enzyme Inhibitors: The structural features of this compound make it a suitable scaffold for the design of inhibitors for various enzymes, which is a key strategy in the development of new therapeutic agents.[6]

Applications in Materials Science

Beyond its pharmaceutical applications, this compound is used in the synthesis of dyes and pigments.[1][6] Its chemical structure contributes to the creation of compounds with desirable coloristic and stability properties for use in the textile and polymer industries.[6]

Experimental Workflow: Synthesis of a this compound Schiff Base

The following diagram illustrates a typical workflow for the synthesis of a Schiff base from this compound, a common reaction in the development of novel bioactive compounds.

Caption: Synthesis of a this compound Schiff Base.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7] Always consult the Safety Data Sheet (SDS) before use.[1][4][7]

Conclusion

This compound is a highly versatile and valuable compound for researchers in both academia and industry. Its well-defined chemical properties and reactivity make it an important intermediate for the synthesis of a wide array of functional molecules. With its proven applications in drug discovery and materials science, this compound will undoubtedly continue to be a key player in the development of novel chemical entities.

References

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. scbt.com [scbt.com]

- 3. CAS 6341-92-0: this compound | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 6341-92-0 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound, 5G | Labscoop [labscoop.com]

biological activity of 6-Chloroisatin derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Chloroisatin Derivatives

Authored by a Senior Application Scientist

Foreword: The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad and potent biological activities.[1][2][3] Its derivatives have been the subject of extensive research, leading to the development of numerous therapeutic candidates.[4][5][6] This guide focuses specifically on derivatives of this compound, a halogenated analog whose unique electronic properties often enhance its pharmacological profile. As researchers and drug development professionals, understanding the nuanced biological activities, mechanisms of action, and structure-activity relationships of this molecular class is paramount for designing next-generation therapeutics. This document provides a synthesized overview of the current landscape, grounded in experimental evidence and offering practical, field-proven protocols to facilitate further research.

The this compound Core: Synthesis and Derivatization

The strategic placement of a chlorine atom at the C-6 position of the isatin ring significantly influences the molecule's lipophilicity and electronic distribution, which can enhance membrane permeability and target engagement. The synthesis of this compound itself is well-established, often proceeding through methods like the Sandmeyer isatin synthesis.[1][7]

The true therapeutic potential, however, is unlocked through derivatization, primarily at the C-3 carbonyl and N-1 positions. The C-3 carbonyl is highly reactive and readily undergoes condensation reactions with various nucleophiles, such as hydrazines and semicarbazides, to form hydrazones and semicarbazones, respectively. These derivatives have consistently shown potent biological activity.[8]

General Protocol: Synthesis of this compound-3-Semicarbazones

This protocol outlines a standard condensation reaction, a cornerstone for generating a library of diverse this compound derivatives for screening.

Methodology:

-

Reactant Preparation: Dissolve equimolar quantities (e.g., 0.003 mol) of this compound and an appropriately substituted phenyl semicarbazide in ethanol (10 mL, 95%).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: Reflux the mixture for approximately 45-60 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Filter the resulting solid, wash it with cold ethanol, and dry it. Recrystallization from 95% ethanol is performed to yield the pure product.[8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and elemental analysis.

Anticancer Activity: A Multi-Mechanistic Approach

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[9] Their efficacy stems not from a single mode of action but from a multi-pronged attack on critical cellular machinery, primarily involving the disruption of the cytoskeleton and the induction of programmed cell death (apoptosis).

Cytotoxicity Profile of this compound Derivatives

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Below is a summary of reported activities for representative this compound derivatives.

| Compound Class | Derivative Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Semicarbazone | 6-chloro-3-(4-bromophenyl) | HeLa (Cervical) | ~10 | [9] |

| Semicarbazone | 6-chloro-3-(2,4-dihydroxyphenyl) | MCF-7 (Breast) | >100 | [9] |

| Semicarbazone | 6-chloro-3-(2-hydroxy-5-nitrophenyl) | HCT-116 (Colon) | >100 | [9] |

| Benzodithiazine | 6-chloro-3-(2-(5-nitrothiophen-2-yl)methylene...) | MCF-7 (Breast) | 15 | [9] |

| Benzodithiazine | 6-chloro-3-(2-(5-nitrothiophen-2-yl)methylene...) | HCT-116 (Colon) | 16 | [9] |

Mechanism I: Disruption of Microtubule Dynamics

A primary mechanism of action for many isatin-based anticancer agents is the inhibition of tubulin polymerization.[2][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its assembly, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10][11]

Caption: Apoptosis Induction via PI3K/Akt Pathway and Caspase Activation.

Experimental Protocol: Caspase-3/7 Activity Assay This fluorometric assay quantifies the activity of the key executioner caspases, providing a direct measure of apoptosis induction.

-

Cell Treatment: Seed cancer cells (e.g., HT-29) in a 96-well plate and treat with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Reagent Preparation: Prepare the assay reagent by mixing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) with assay buffer according to the manufacturer's instructions (e.g., Promega Apo-ONE®). [4][12]3. Lysis and Reaction: Add the prepared reagent directly to each well. The reagent contains a detergent to lyse the cells and the substrate for the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm. [1][12]6. Data Analysis: The fluorescence intensity is directly proportional to the amount of active caspase-3/7. Results are often expressed as a fold-change relative to the vehicle control.

Standard Workflow: In Vitro Cytotoxicity Screening

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [13]

Caption: Standard Workflow for an MTT Cytotoxicity Assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Harvest and count cells (e.g., MCF-7). Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing DMSO at the same final concentration as the test wells).

-

Incubation: Incubate the plate for the desired exposure time (typically 24 or 48 hours) at 37°C and 5% CO₂. [13]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution. [13]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

In addition to their anticancer effects, this compound derivatives, particularly semicarbazones and hydrazones, exhibit significant antimicrobial properties. [14]The presence of the chloro group at the 6-position appears to enhance the electronic character of the molecule, potentially improving its ability to penetrate microbial membranes.

Antibacterial and Antifungal Spectrum

These compounds have been tested against a variety of pathogenic bacteria and fungi, with many showing activity comparable to standard antimicrobial drugs.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound-3-(4'-bromophenyl)semicarbazone | Candida albicans | 1.56 | |

| This compound-3-(4'-chlorophenyl)semicarbazone | Epidermophyton floccosum | 3.12 | |

| This compound-3-(4'-bromophenyl)semicarbazone | Microsporum audouini | 1.56 | |

| This compound-3-(4'-chlorophenyl)semicarbazone | Staphylococcus aureus | 6.25 | |

| This compound-3-(4'-bromophenyl)semicarbazone | Escherichia coli | 6.25 |

Experimental Protocol: Agar Dilution Method for MIC Determination

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi. Autoclave and cool to 45-50°C.

-

Compound Incorporation: Prepare serial twofold dilutions of the test compound. Add a defined volume of each dilution to molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify. [15]3. Inoculum Preparation: Grow microbial cultures to a specific turbidity, typically a 0.5 McFarland standard.

-

Inoculation: Spot a standardized inoculum of each microbial strain onto the surface of the agar plates containing the different compound concentrations.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. [15]

Antiviral Activity

The isatin core is historically significant in virology; methisazone, an isatin thiosemicarbazone, was one of the first synthetic antiviral agents. [3][16]Derivatives of halogenated isatins continue this legacy, showing inhibitory activity against a range of viruses. While specific data on this compound is less abundant than for 5-halo derivatives, the class shows promise. For example, a 5-fluoro isatin derivative inhibited HCV RNA synthesis at 6 µg/ml. [16] Experimental Protocol: General In Vitro Antiviral Assay (CPE Inhibition)

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in a 96-well plate.

-

Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compound on the host cells using an MTT or similar viability assay to ensure that any observed antiviral effect is not due to cell death.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., SARS-CoV, Influenza). [16][17]4. Compound Treatment: Simultaneously or post-infection, add serial dilutions of the this compound derivative to the wells.

-

Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause a visible cytopathic effect (CPE) in the untreated virus control wells (typically 2-3 days).

-

Endpoint Measurement: Assess the inhibition of CPE visually using a microscope or quantitatively using a cell viability assay (like MTT or MTS). The reduction in cell death in treated wells compared to untreated, infected wells indicates antiviral activity. [16]7. Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and potent class of biologically active molecules. Their demonstrated efficacy as anticancer agents, acting through multiple mechanisms including tubulin polymerization inhibition and apoptosis induction, makes them highly attractive for further oncological research. Furthermore, their significant antimicrobial and potential antiviral activities underscore their broad therapeutic promise.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, such as particular kinases or viral proteins. The development of derivatives with improved pharmacokinetic profiles will be crucial for translating the promising in vitro data into in vivo efficacy. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the this compound scaffold.

References

-

Pandeya, S.N., Sriram, D., Nath, G., & De Clercq, E. (2000). Synthesis and antimicrobial evaluation of some 4- or this compound derivatives. Indian Journal of Pharmaceutical Sciences, 62(6), 494-498. Link

- BenchChem. (2025).

-

Abcam. (n.d.). MTT assay protocol. Link

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Link

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Link

-

Das, N., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(1), 1253-1262. Link

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Link

-

Osolińska, Z., et al. (2015). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules, 20(4), 5693-5712. Link

-

Pandeya, S.N., et al. (2002). Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. Acta Pharmaceutica, 52(4), 283-294. Link

- BenchChem. (2025). The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. BenchChem.

-

Zhang, L., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 650573. Link

-

Krishnegowda, G., et al. (2014). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 22(19), 5446-5456. Link

-

Alexoff, D., et al. (2014). Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. Nuclear Medicine and Biology, 41(1), 69-76. Link

-

Wang, W., et al. (2010). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Journal of Medicinal Chemistry, 53(5), 2271-2283. Link

-

Pandeya, S.N., et al. (2006). Synthesis and Antimicrobial Evaluation of Some 4- or this compound Derivatives. Indian Journal of Pharmaceutical Sciences, 68(1), 101-105. Link

-

El-Gazzar, M.G., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6428. Link

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Link

-

ResearchGate. (n.d.). Isatin derivatives as tubulin inhibitors. Link

-

ScienceDirect. (n.d.). Caspases activity assay procedures. Link

- Nagarajan, G., et al. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 22(5), 3555-3560.

-

Sriram, D., et al. (2005). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 67(6), 735-738. Link

-

Jarrahpour, A., et al. (2007). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Molecules, 12(8), 1720-1730. Link

-

ResearchGate. (2020). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Link

-

ResearchGate. (2022). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Link

-

Madl, T., et al. (2015). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 10(6), e0129601. Link

-

El-Gohary, N.S., & Shaaban, M.I. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Medicinal Chemistry Research, 22(12), 6005-6014. Link

-

National Center for Biotechnology Information. (2021). Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads. Link

-

Al-Warhi, T., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Journal of Biomolecular Structure and Dynamics, 1-28. Link

-

de Paiva, R.E.F., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. Link

-

MDPI. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Link

-

Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Link

-

Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Link

-

National Center for Biotechnology Information. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Link

-

myadlm.org. (2017). Antimicrobial Susceptibility Testing. Link

-

MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Link

-

Organic Syntheses. (n.d.). aminoacetone semicarbazone hydrochloride. Link

-

ResearchGate. (n.d.). Scatter plot of experimental IC50 values versus predicted IC50 values.... Link

-

MDPI. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Link

-

National Center for Biotechnology Information. (2018). Chemical inhibitors of transcription-associated kinases. Link

-

MDPI. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Link

-

National Center for Biotechnology Information. (2023). Sublethal engagement of apoptotic pathways in residual cancer. Link

-

MDPI. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. Link

-

ResearchGate. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. Link

-

Journal of American Science. (2016). Therapeutic agents targeting apoptosis pathways. Link

- Indian Journal of Chemistry. (2005). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. [PDF] Synthesis and Antimicrobial Evaluation of Some 4- or this compound Derivatives. | Semantic Scholar [semanticscholar.org]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

Isatin: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an indole derivative first isolated in the 19th century, has traversed a remarkable journey from a simple oxidation product of a natural dye to a cornerstone scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of isatin and its derivatives. We chronicle its initial isolation from indigo, detail the evolution of its synthetic methodologies from classical named reactions to modern catalytic approaches, and map its emergence as a "privileged scaffold" in drug discovery. The guide elucidates the causality behind key experimental choices in its synthesis and derivatization, offering field-proven insights into its versatile reactivity. By synthesizing historical context with contemporary applications, this document serves as an authoritative resource for professionals engaged in heterocyclic chemistry and the development of novel therapeutics.

The Dawn of a Privileged Scaffold: Discovery and Natural Occurrence

The story of isatin begins not in a pharmaceutical lab, but in the world of dyes. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this vibrant orange-red crystalline solid as a product from the oxidation of indigo dye using nitric and chromic acids[1][2][3]. This discovery marked the chemical transformation of a well-known natural pigment into a novel heterocyclic compound, laying the groundwork for future exploration[4][5]. Initially a chemical curiosity, isatin's significance grew as its unique structure and reactivity were unraveled.

While its first encounter was synthetic, isatin is also an endogenous compound. It is found in a variety of natural sources, including plants of the genus Isatis and in Couroupita guianensis[1][6]. Furthermore, it has been identified in mammals, including humans, as a metabolic derivative of adrenaline, highlighting its biological relevance[1][6][7]. This dual existence as both a natural product and a synthetically accessible molecule enhanced its appeal to chemists and biologists alike.

Caption: Initial discovery of isatin via the oxidation of indigo.

The Synthetic Evolution: From Classical Reactions to Modern Methods

The utility of a chemical scaffold is fundamentally tied to its accessibility. The initial oxidation of indigo was not a practical synthetic route for laboratory-scale production[8]. This challenge spurred the development of robust synthetic methods, which have evolved significantly over the past century.

The Sandmeyer Isatin Synthesis: A Foundational Approach

The first truly practical and straightforward method for preparing isatin was developed by Traugott Sandmeyer in 1919[9][10]. This reaction remains one of the most common and reliable procedures. It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an α-isonitrosoacetanilide intermediate.[1][8]. This intermediate is then isolated and cyclized under strong acidic conditions, typically with concentrated sulfuric acid, to yield the isatin core with good efficiency[1][6]. The elegance of the Sandmeyer method lies in its use of simple, readily available starting materials to construct the bicyclic isatin system in two high-yielding steps.

Caption: Workflow of the two-step Sandmeyer Isatin Synthesis.

Experimental Protocol: Sandmeyer Synthesis of Isatin

This protocol is adapted from established procedures and is designed to be self-validating through clear, sequential steps.

Step A: Preparation of Isonitrosoacetanilide

-

In a 5-L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add the following in order, ensuring mixing between additions:

-

1300 g of crystallized sodium sulfate.

-

A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid.

-

A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

-

Heat the mixture rapidly in a water bath. The reaction typically starts around 65-70°C, indicated by a vigorous, almost violent boiling.

-

Once the reaction subsides (after about 1-2 minutes), immediately cool the flask in an ice bath.

-

Filter the precipitated isonitrosoacetanilide using a Büchner funnel. Wash the product with cold water and allow it to air-dry. The typical yield is 65-72 g.

Step B: Cyclization to Isatin

-

Warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-L flask equipped with a mechanical stirrer.

-

Add 75 g (0.46 mole) of dry isonitrosoacetanilide from Step A at a rate that maintains the temperature between 60°C and 70°C. Caution: This step is exothermic; external cooling may be necessary.

-

After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.

-

Pour the reaction mixture onto 4-5 kg of crushed ice.

-

Allow the mixture to stand for 30 minutes, then filter the precipitated isatin. Wash thoroughly with cold water until the washings are no longer acidic.

-

Dry the product. The yield of isatin is typically 48-51 g (>75%)[8]. For issues with solubility during cyclization of lipophilic analogs, methanesulfonic acid can be a more effective medium[11].

The Stolle Synthesis

Reported by Robert Stollé around 1913-1922, the Stolle synthesis provides a crucial alternative to the Sandmeyer method, particularly for producing N-substituted isatins[12]. The process involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate[1][12]. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃), to cyclize into the desired isatin derivative[1][13]. The Stolle method is highly effective for synthesizing isatins that are difficult to obtain via the Sandmeyer route[14].

Caption: The Stolle Synthesis pathway for N-substituted isatins.

Other Key Synthetic Strategies

Over the years, several other methods have been developed, each offering unique advantages:

-

Gassman Synthesis: This method provides a versatile route to isatins by converting anilines into an intermediate 3-methylthio-2-oxindole, which is then oxidized to the corresponding isatin[14].

-

Modern Oxidation Methods: More recent approaches involve the direct oxidation of commercially available indoles or oxindoles using a variety of oxidizing agents, offering a more direct and often greener route to N-substituted isatins[1][15].

A Privileged Scaffold: Reactivity and Medicinal Chemistry Potential

The true value of isatin in drug development lies in its unique and versatile chemical reactivity. The presence of an aromatic ring, a reactive C3-ketone, and a γ-lactam moiety provides multiple sites for chemical modification, allowing for the creation of vast and diverse chemical libraries[1][7]. This structural and reactive potential is why isatin is often referred to as a "privileged scaffold"[16][17][18].

Key reactive sites for derivatization include:

-

N-1 Position: The acidic N-H proton can be easily deprotonated, allowing for a wide range of N-alkylation, N-acylation, and N-arylation reactions[1].

-

C-3 Carbonyl: This ketone group is highly electrophilic and readily undergoes nucleophilic additions, condensations (e.g., with active methylene compounds), and spiro-annulations[1][3]. This is the most common site for modification to generate Schiff bases, Mannich bases, and other derivatives[19][20].

-

Aromatic Ring (C-5 and C-7): The benzene ring can undergo electrophilic aromatic substitution, typically at the C-5 and C-7 positions, allowing for the introduction of various functional groups like halogens or nitro groups to modulate electronic properties and biological activity[1][19].

Caption: Key reactive sites on the isatin scaffold for derivatization.

A Legacy of Bioactivity: Isatin in Drug Discovery

The structural versatility of isatin directly translates into a remarkable breadth of pharmacological activities. For decades, researchers have explored isatin derivatives, revealing their potential to modulate numerous biological targets and pathways[20][21][22]. This has led to the development of isatin-based compounds for a wide array of therapeutic areas.

| Biological Activity | Therapeutic Area | Key Molecular Targets / Mechanisms |

| Anticancer | Oncology | Kinase Inhibition (VEGFR-2, EGFR, CDK2), Tubulin Polymerization Inhibition, Apoptosis Induction, STAT-3 Modulation[18][23][24] |

| Antiviral | Infectious Disease | Reverse Transcriptase Inhibition (Anti-HIV), Inhibition of Viral Structural Proteins[20] |

| Antimicrobial | Infectious Disease | Broad-spectrum activity against various bacteria and fungi[16][19][21] |

| Anticonvulsant | Neurology | Modulation of ion channels and neurotransmitter systems[14][20] |

| Anti-tubercular | Infectious Disease | Inhibition of key enzymes in Mycobacterium tuberculosis[19][20] |

| Anti-inflammatory | Immunology | Inhibition of inflammatory pathways and enzymes[14][19] |

The anticancer activity of isatin derivatives is particularly noteworthy. The isatin core is a key pharmacophore in clinically approved kinase inhibitors like Sunitinib and Toceranib[14]. By modifying the scaffold, researchers have successfully designed potent inhibitors targeting multiple oncogenic pathways, leading to compounds with significant cytotoxicity against various cancer cell lines, including those that are multi-drug resistant[18][23].

Conclusion: The Enduring Legacy and Future Horizons

From its origins as an oxidation product of indigo, isatin has evolved into an indispensable tool for medicinal chemists. Its straightforward and versatile synthesis, coupled with its immense potential for structural diversification, has cemented its status as a privileged scaffold. The journey from a 19th-century chemical observation to a 21st-century therapeutic cornerstone demonstrates a remarkable progression of scientific inquiry.

The future of isatin chemistry remains bright. Current research focuses on the design of novel isatin-hybrids and conjugates, which combine the isatin core with other pharmacophores to enhance efficacy, improve target specificity, and overcome drug resistance[18][23]. Furthermore, the application of modern drug delivery strategies, such as nano-formulations, is being explored to improve the bioavailability and targeted delivery of isatin-based agents[23]. The rich history of isatin serves as a powerful foundation for its continued and future impact on the development of novel human therapeutics.

References

-

Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10, 351-368. [Link]

-

Ullah, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]

-

Al-Khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. [Link]

-

Wikipedia. Isatin. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. [Link]

-

Marvel, C. S., & Hiers, G. S. Isatin. Organic Syntheses. [Link]

-

RSC Publishing. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]

-

ResearchGate. (2017). Synthesis of isatins and isoindigo from indole. [Link]

-

Hewawasam, P., et al. (2004). Synthesis of Substituted Isatins. Organic letters, 6(19), 3321–3324. [Link]

-

Angeli, A., et al. (2016). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 30–36. [Link]

-

Sciencemadness Discussion Board. (2019). Synthesis of Isatin. [Link]

-

SynArchive. Sandmeyer Isatin Synthesis. [Link]

-

DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

-

Patil, D. S. (2021). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. [Link]

-

RJ Wave. (2024). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. [Link]

-

Taylor & Francis Online. (2016). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. [Link]

-

PubMed Central. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]

-

MDPI. (2020). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). [Link]

-

ChemistryViews. (2020). Who Was the First to Synthesize This Molecule?. [Link]

-

SynArchive. Stollé Synthesis. [Link]

-

ResearchGate. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

-

PubMed. (2001). Biological activities of isatin and its derivatives. [Link]

-

Science and Education Publishing. (2018). On the Baeyer-Emmerling Synthesis of Indigo. [Link]

-

Scribd. (1937). Preparation of Isatin by Oxidation of Indigo. [Link]

-

RJPPD. (2019). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. [Link]

-

Med. Chem. Commun. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Isatin and Its Biological Activities. [Link]

-

ResearchGate. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. [Link]

-

Science and Education Publishing. (2018). On the Baeyer-Emmerling Synthesis of Indigo. [Link]

-

Semantic Scholar. (2001). Biological activities of isatin and its derivatives. [Link]

-

ResearchGate. (2013). (PDF) ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. [Link]

-

Semantic Scholar. (2017). Recent applications of isatin in the synthesis of organic compounds. [Link]

-

On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. [Link]

-

Wikipedia. Baeyer–Drewsen indigo synthesis. [Link]

Sources

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rjwave.org [rjwave.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. journals.irapa.org [journals.irapa.org]

- 14. nmc.gov.in [nmc.gov.in]

- 15. researchgate.net [researchgate.net]

- 16. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rjppd.org [rjppd.org]

- 22. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 23. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-Chloroisatin via the Sandmeyer Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of 6-chloroisatin. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings and critical process parameters of the Sandmeyer reaction as applied to the isatin scaffold, ensuring a robust and reproducible synthesis.

Strategic Importance of this compound

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a multitude of pharmacologically active agents.[1][2] The introduction of a chlorine atom at the 6-position of the isatin core yields this compound, a versatile intermediate that significantly influences the electronic and lipophilic properties of resulting molecules.[3] This substitution is leveraged in the development of novel compounds with potential therapeutic applications, including anti-cancer and antimicrobial activities, making a reliable synthesis of this compound a critical endeavor in drug discovery pipelines.[3][4]

The Sandmeyer Reaction: A Mechanistic Perspective

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a powerful method for the transformation of an aryl amino group into a halide via a diazonium salt intermediate.[5][6][7][8] The reaction is fundamentally a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine into an aryl diazonium salt.

-

Copper(I)-Catalyzed Substitution: The displacement of the diazonium group (N₂) by a nucleophile, in this case, chloride.

The accepted mechanism is a radical-nucleophilic aromatic substitution (SRNAr).[5][7] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of stable nitrogen gas, which drives the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final this compound product and regenerating the copper(I) catalyst.[5][9]

Caption: The two-stage mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Synthesis of this compound

This protocol details the conversion of the precursor, 6-amino-isatin, to this compound. The synthesis of 6-amino-isatin, typically achieved through nitration of isatin followed by reduction, is a prerequisite for this procedure.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 6-Amino-isatin | C₈H₆N₂O₂ | 162.15 | 5.00 g | 30.8 | Starting material |

| Concentrated HCl | HCl | 36.46 | 25 mL | ~300 | 37% w/w, ~12 M |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.35 g | 34.1 | 1.1 eq. |

| Copper(I) Chloride | CuCl | 98.99 | 3.35 g | 33.8 | 1.1 eq. |

| Deionized Water | H₂O | 18.02 | As needed | - | |

| Urea | CH₄N₂O | 60.06 | ~0.1 g | - | To quench excess HNO₂ |

Step-by-Step Protocol

Part A: Preparation of the Isatin-6-Diazonium Chloride Solution

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 6-amino-isatin (5.00 g, 30.8 mmol) and deionized water (50 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (15 mL). The mixture will form a slurry of the amine hydrochloride salt.

-

Cooling: Immerse the flask in an ice-salt bath and cool the vigorously stirred slurry to 0-5 °C. It is imperative to maintain this temperature range to ensure the stability of the diazonium salt.[10]

-

Nitrite Addition: Dissolve sodium nitrite (2.35 g, 34.1 mmol) in deionized water (15 mL) and transfer this solution to the dropping funnel.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry over 30-40 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C. The solid will gradually dissolve, resulting in a clear, dark solution of the diazonium salt.

-

Confirmation: After the addition is complete, continue stirring for an additional 20 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a few more drops of the nitrite solution. If positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.

Part B: Sandmeyer Reaction and Product Isolation

-

Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) chloride (3.35 g, 33.8 mmol) in concentrated hydrochloric acid (10 mL).

-

Reaction: While stirring the CuCl solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. The addition should be done in portions over 20-30 minutes. A vigorous evolution of nitrogen gas will be observed, and a dark solid will precipitate.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) until the filtrate is colorless and neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Part C: Purification

-

Recrystallization: The crude this compound can be purified by recrystallization from glacial acetic acid or ethanol to yield bright orange-red crystals.

Overall Workflow

Caption: Experimental workflow for the synthesis of this compound via Sandmeyer reaction.

Critical Parameters and Scientific Rationale

-

Temperature Control: The stability of aryl diazonium salts is highly temperature-dependent.[10] Maintaining a temperature of 0-5 °C during diazotization is the most critical parameter to prevent premature decomposition of the salt, which would lead to the formation of phenolic byproducts and significantly lower the yield.[11]

-

Acid Concentration: A sufficient concentration of strong acid is essential for two reasons: it protonates the primary amine, making it soluble, and it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[8][12]

-

Stoichiometry: A slight excess of sodium nitrite ensures complete conversion of the primary amine. However, a large excess should be avoided and quenched with urea, as residual nitrous acid can lead to unwanted side reactions.[13] The use of a stoichiometric or slight excess of the copper(I) chloride catalyst ensures an efficient radical transfer process.[7]

-

Rate of Addition: Slow, controlled addition of both the nitrite solution during diazotization and the diazonium salt during the Sandmeyer step is crucial for managing the exothermicity of the reactions and preventing localized temperature spikes.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended.[14][15]

| Technique | Expected Results for this compound |

| Appearance | Orange-red crystalline solid |

| Melting Point | ~258-260 °C |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1740 (C=O, ketone), ~1720 (C=O, amide), ~830 (C-Cl stretch)[16] |

| ¹H NMR | Signals corresponding to the three aromatic protons on the isatin core and the N-H proton. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the two carbonyl carbons and the carbon bearing the chlorine atom.[17] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 181, with a characteristic M+2 isotope peak at m/z = 183 (approx. 1/3 intensity) due to ³⁷Cl. |

Safety and Handling

-

Hazardous Reagents: Concentrated hydrochloric acid is highly corrosive. Copper salts are toxic. Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, and work within a certified chemical fume hood.

-

Diazonium Salt Instability: This is the most significant safety concern. While generally stable in cold aqueous solution, isolated, dry diazonium salts are shock-sensitive and can be explosive.[13][18] NEVER attempt to isolate the diazonium salt intermediate from the solution.

-

Gas Evolution: The reaction produces nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

-

Quenching: Always have a quenching agent, such as sulfamic acid or urea, available to neutralize any excess nitrous acid at the end of the diazotization step.[13]

References

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Sandmeyer Isatin Synthesis - SynArchive. Available at: [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2533-2567. Available at: [Link]

- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).

-

Garg, N., & Gary, B. (2012). Synthesis of Substituted Isatins. NIH Public Access, 18(11), 1641-1642. Available at: [Link]

-

Asif, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Available at: [Link]

-

Sandmeyer Reaction - GeeksforGeeks. (2023). Available at: [Link]

-

Sandmeyer reaction (video) | Khan Academy. Available at: [Link]

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 995-998. Available at: [Link]

-

The Role of this compound (CAS 6341-92-0) in Modern Chemical Synthesis and Discovery. (2023). NIBONG INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]

-

Chemistry & Biology Interface. (2011). Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

-

REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES) - IJISE. Available at: [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. (2004). Available at: [Link]

-

Isatin - Organic Syntheses Procedure. Available at: [Link]

-

Diazoniumsalts + Cu2Cl2 + HCl to the reaction is known class 12 chemistry JEE_Main - Vedantu. (2024). Available at: [Link]

-

Malmedy, F., & brutcher, M. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7109-7113. Available at: [Link]

-

5-Chloroisatin: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Sandmeyer isonitrosoacetanilide isatin synthesis - ChemSpider Synthetic Pages. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Available at: [Link]

-

Removal of amino in anilines through diazonium salt-based reactions - ResearchGate. (2023). Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives - ResearchGate. (2023). Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

-

Poomathi, N., Mayakrishnan, S., Muralidharan, D., Srinivasan, R., & Perumal, P. T. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 17(6), 3362-3372. Available at: [Link]

-

Synthesis, spectroscopic characterization, DFT analysis and molecular docking of Mn(II), Co(II) and Ni(II) complexes of… - OUCI. Available at: [Link]

-

Al-Kadhimi, A. A. H., Al–Azzawi, N. K. E., & Khalaf, A. I. (2015). Synthesis and Characterization of Some Novel Isatin Azo–Imine Dyes. ResearchGate. Available at: [Link]

-

Characterization Techniques for Chemical and Structural Analyses - ResearchGate. (2018). Available at: [Link]

-

Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing). (2019). Available at: [Link]

-

Diazotization of Amines - Chemistry LibreTexts. (2019). Available at: [Link]

-

Synthesis and structural characterization of triorganotin(IV) methoxyacetates: Correlation of 13C CPMAS NMR spectroscopy with single crystal structure - ResearchGate. (2023). Available at: [Link]

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. biomedres.us [biomedres.us]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. Khan Academy [khanacademy.org]

- 10. Diazoniumsalts + Cu2Cl2 + HCl to the reaction is known class 12 chemistry JEE_Main [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 6-Chloroisatin for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of 6-Chloroisatin (6-chloro-1H-indole-2,3-dione), a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is designed for researchers, scientists, and drug development professionals, offering a practical and theoretical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is on the causality behind experimental choices and the self-validating nature of a multi-spectroscopic approach.

Introduction: The Significance of this compound

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions. Accurate structural confirmation and purity assessment are paramount in any research or development endeavor involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the this compound structure is essential for interpreting its spectral data. The molecule consists of an indole core fused with a dicarbonyl moiety at positions 2 and 3. The chlorine atom is substituted at the C6 position of the benzene ring.

Caption: Molecular Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. A dilute solution of this compound is prepared in a deuterated solvent, commonly DMSO-d₆, which can effectively dissolve the compound and has a well-characterized residual solvent peak for reference.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is of primary interest. Due to the substitution pattern, we expect to see three distinct signals for the aromatic protons. The N-H proton of the lactam will also be present, typically as a broad singlet.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.10 | br s | - | N-H |

| ~7.65 | d | ~2.0 | H-7 |

| ~7.55 | dd | ~8.2, 2.0 | H-5 |

| ~7.10 | d | ~8.2 | H-4 |

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Causality in Signal Assignment:

-

H-7: This proton is ortho to the electron-withdrawing carbonyl group (C=O) and will experience deshielding, shifting it downfield. It is coupled only to H-5, resulting in a doublet.

-

H-5: This proton is coupled to both H-4 (ortho) and H-7 (meta), leading to a doublet of doublets.

-

H-4: This proton is ortho to the nitrogen atom and coupled only to H-5, appearing as a doublet.

-

N-H: The lactam proton is acidic and often exchanges with residual water in the solvent, resulting in a broad singlet. Its chemical shift can be highly dependent on concentration and temperature.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The spectrum will show eight distinct carbon signals. The two carbonyl carbons will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the chlorine substituent and the fused ring system.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~184.0 | C-3 (C=O) |

| ~159.0 | C-2 (C=O) |

| ~148.0 | C-7a |

| ~138.0 | C-5 |

| ~130.0 | C-6 |

| ~124.0 | C-4 |

| ~122.0 | C-3a |

| ~113.0 | C-7 |

Note: These are predicted chemical shifts. Experimental verification is recommended.

Visualization of NMR Workflow:

Caption: Standard workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A common and straightforward method for solid samples like this compound is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Data Interpretation: The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl (C=O) and N-H bonds. The aromatic C-H and C=C bonds, as well as the C-Cl bond, will also show characteristic absorptions.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H stretch (lactam) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1720 | Strong | C=O stretch (lactam) |

| ~1610, ~1470 | Medium | C=C stretch (aromatic) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~800-850 | Strong | C-H out-of-plane bend |

| ~700-800 | Medium | C-Cl stretch |

Causality in Peak Positions:

-

The two carbonyl groups are in different chemical environments (ketone vs. lactam), leading to two distinct, strong absorption bands.

-

The N-H stretching band is typically broad due to intermolecular hydrogen bonding in the solid state.

-

The position of the C-Cl stretch can vary but is expected in the fingerprint region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Electron Ionization (EI) is a common technique for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (181.58 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 181 and 183, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 183 | ~33% | [M+2]⁺ (containing ³⁷Cl) |

| 181 | 100% | [M]⁺ (containing ³⁵Cl) |

| 153 | Variable | [M-CO]⁺ |

| 125 | Variable | [M-2CO]⁺ |

| 90 | Variable | [C₆H₄Cl]⁺ |

Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of the two carbonyl groups as carbon monoxide (CO).

Caption: Proposed primary fragmentation pathway of this compound in EI-MS.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of chlorine). Together, these methods provide a self-validating system for the unambiguous identification and characterization of this compound, ensuring the integrity and reliability of subsequent research and development activities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook on the principles of spectroscopic techniques).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroisatin

Abstract

6-Chloroisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, is emerging as a versatile and potent molecule in medicinal chemistry. Its unique structural and electronic properties make it a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of this compound, moving beyond a simple literature review to offer a field-proven perspective on experimental validation and future research trajectories. We will delve into the mechanistic underpinnings of its activity in oncology, infectious disease, and neurodegeneration, providing detailed experimental protocols and logical frameworks to empower researchers in their drug discovery efforts.

Introduction: The Isatin Scaffold and the Significance of 6-Chloro Substitution

The isatin core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a chlorine atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical properties. This substitution enhances the electrophilic character of the C-2 carbonyl carbon and modifies the molecule's hydrophobicity and steric profile, thereby influencing its binding affinity and selectivity for various biological targets. This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules and has demonstrated intrinsic biological activity worthy of investigation.[1]

Oncological Therapeutic Targets

The most extensively explored therapeutic area for isatin derivatives is oncology. This compound is implicated as a potential anticancer agent through several distinct, yet potentially interconnected, mechanisms of action.

Target: Tubulin Polymerization and Microtubule Dynamics

Mechanism & Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy employed by drugs like taxanes (stabilizers) and vinca alkaloids (destabilizers).[3] Isothiocyanates and other small molecules have been identified as inhibitors of tubulin polymerization.[2] Given that the isatin scaffold is present in other compounds known to interfere with microtubule assembly, tubulin represents a high-priority potential target for this compound. Inhibition would lead to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.

Experimental Workflow Diagram:

Caption: Workflow for validating tubulin as a target.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from established methods to provide a robust framework for assessing the effect of this compound on tubulin assembly.[4]

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 10 mg/mL.

-

GTP Stock: Prepare a 100 mM solution of GTP in General Tubulin Buffer and store in small aliquots at -80°C.

-

Polymerization Buffer: General Tubulin Buffer supplemented with 10% glycerol.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO.

-

-

Assay Procedure:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well half-area plate, add 60 µL of a tubulin solution (prepared by diluting the tubulin stock to ~60 µM in ice-cold Polymerization Buffer).

-

Add 10 µL of the diluted this compound or control (DMSO for negative control, Nocodazole for positive destabilizing control, Paclitaxel for positive stabilizing control) to the wells. The final DMSO concentration should not exceed 1%.

-

Initiate the polymerization reaction by adding a final concentration of 1 mM GTP.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the change in absorbance (OD340) over time. An increase in absorbance indicates tubulin polymerization.

-

Determine the rate of polymerization and the maximum polymer mass for each compound concentration.

-

Calculate the IC50 value by plotting the inhibition of polymerization against the log of the this compound concentration.

-

Target: Caspase-Mediated Apoptosis Pathways